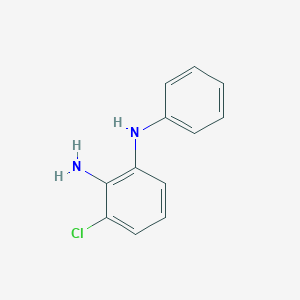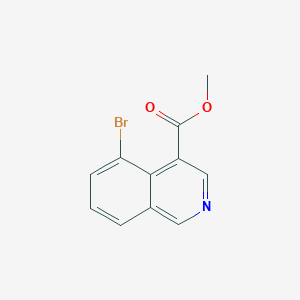
Methyl 5-bromoisoquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromoisoquinoline-4-carboxylate is a chemical compound with the molecular formula C₁₁H₈BrNO₂. It is an isoquinoline derivative that features a bromine atom at the 5-position and a carboxylate ester group at the 4-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-bromoisoquinoline-4-carboxylate can be synthesized through various methods. One common approach involves the bromination of isoquinoline derivatives followed by esterification. For instance, starting with isoquinoline, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The resulting 5-bromoisoquinoline can then be reacted with methanol and a catalytic amount of acid to form the methyl ester .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromoisoquinoline-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for use in pharmaceuticals and other applications.
Applications De Recherche Scientifique
Methyl 5-bromoisoquinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 5-bromoisoquinoline-4-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and ester group can influence its binding affinity and specificity, leading to diverse biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloroisoquinoline-4-carboxylate
- Methyl 5-fluoroisoquinoline-4-carboxylate
- Methyl 5-iodoisoquinoline-4-carboxylate
Uniqueness
Methyl 5-bromoisoquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H8BrNO2 |
|---|---|
Poids moléculaire |
266.09 g/mol |
Nom IUPAC |
methyl 5-bromoisoquinoline-4-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)8-6-13-5-7-3-2-4-9(12)10(7)8/h2-6H,1H3 |
Clé InChI |
FJDLYFJREOZJTQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C2C(=CN=C1)C=CC=C2Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
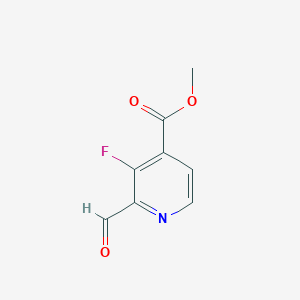
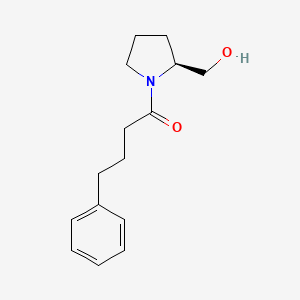
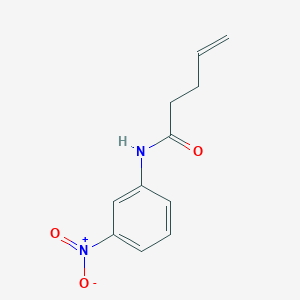
![Ethyl 5-bromo-2-formyl-4-[(6-methoxypyridin-3-yl)methyl]-1-(phenylmethoxymethyl)pyrrole-3-carboxylate](/img/structure/B8521262.png)
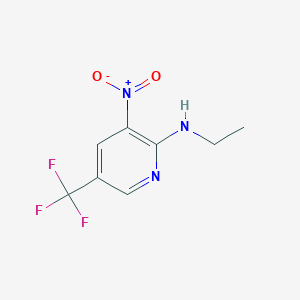
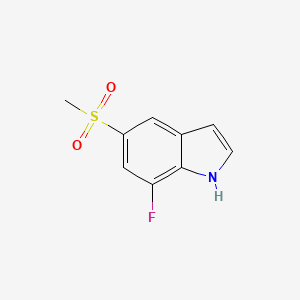
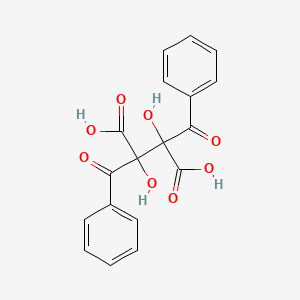
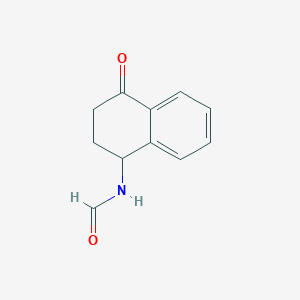
![Propanoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2S)-](/img/structure/B8521304.png)
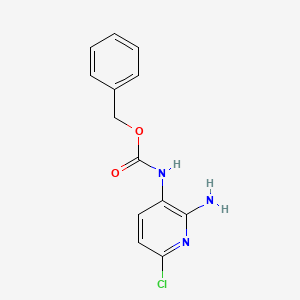
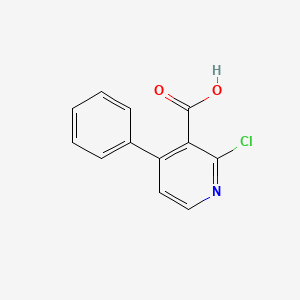

![3-Bromo-4-methylbenzo[d]isothiazole](/img/structure/B8521342.png)
